molecular formula C18H18N2O5 B2969938 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 953181-62-9

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2969938
CAS No.: 953181-62-9
M. Wt: 342.351
InChI Key: XFLFUNZABYAHPC-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an isoxazole ring, which is further connected to an acetamide moiety with a furan-2-ylmethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this case, the nitrile oxide is derived from the corresponding 3,4-dimethoxyphenyl nitrile.

  • Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the isoxazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

  • Introduction of the Furan-2-ylmethyl Substituent: : The final step involves the alkylation of the acetamide nitrogen with a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl bromide) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted acetamide or furan derivatives.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

  • Biology: : The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It can be used to investigate its effects on various biological pathways and targets.

  • Medicine: : Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenylisoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the 3,4-dimethoxy substituents on the phenyl ring.

    2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-methylacetamide: Lacks the furan-2-ylmethyl substituent.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the furan-2-ylmethyl substituent in 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide imparts unique chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-25-16)10-18(21)19-11-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFUNZABYAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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